molecular formula C20H24ClN3O2 B2475374 3-(3-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 2034399-94-3

3-(3-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No. B2475374
CAS RN: 2034399-94-3
M. Wt: 373.88
InChI Key: FKOCAVJBKXRKRQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H24ClN3O2 and its molecular weight is 373.88. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Activity

3-(3-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a compound that might find relevance in pharmaceutical research due to its structural complexity and potential biological activity. While the direct studies on this specific compound are not readily available, insights can be gained from related research on compounds with similar structural features or functionalities, particularly in the context of synthetic methodologies and biological activities.

The synthesis of complex organic molecules like (S)-clopidogrel, a potent thienopyridine-class antithrombotic and antiplatelet drug, involves intricate steps that might share similarities with the synthesis of the compound . The synthesis of (S)-clopidogrel has provoked the synthetic community to devise facile synthetic approaches, benefiting the scientific community for further developments in synthetic methodologies for related compounds (Saeed et al., 2017).

Chemical Inhibitors and Enzyme Interaction

Research on chemical inhibitors of cytochrome P450 isoforms provides a framework for understanding how compounds, possibly including 3-(3-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one, interact with liver enzymes. This interaction is crucial for predicting drug–drug interactions and the metabolism of pharmaceuticals (Khojasteh et al., 2011).

Environmental Impact and Toxicity Studies

Understanding the environmental impact and potential toxicity of chlorophenols, as in the chlorophenyl group present in the compound, is essential for assessing its safety profile. Chlorophenols are known for moderate toxic effects to mammalian and aquatic life, with considerable toxicity upon long-term exposure, which may be relevant for the safety assessment of pharmaceuticals containing such groups (Krijgsheld & Gen, 1986).

Potential Antifungal and Antitumor Applications

The compound's structure suggests potential for specific biological activities, such as antifungal or antitumor effects. Studies on small molecules against Fusarium oxysporum suggest that certain structural features can confer high efficiency in combating fungal pathogens, which might be relevant for derivatives of the compound (Kaddouri et al., 2022).

properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-14-11-19(23-15(2)22-14)26-18-7-4-10-24(13-18)20(25)9-8-16-5-3-6-17(21)12-16/h3,5-6,11-12,18H,4,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOCAVJBKXRKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one

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